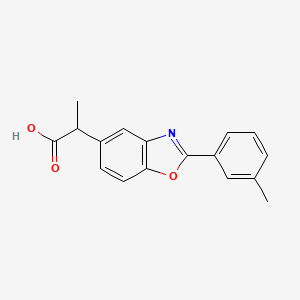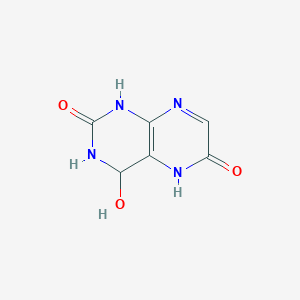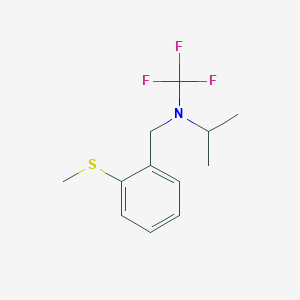![molecular formula C23H23NO3 B13954831 (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 63690-29-9](/img/structure/B13954831.png)
(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of methoxy and phenoxy groups through specific substitution reactions. Common reagents used in these reactions include methanol, phenol, and various catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline: can be compared with other isoquinoline derivatives, such as berberine and papaverine, which also exhibit diverse biological activities.
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct reactivity and biological properties. Its combination of methoxy and phenoxy groups, along with the fused benzofuro and isoquinoline rings, makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63690-29-9 |
|---|---|
Molecular Formula |
C23H23NO3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C23H23NO3/c1-25-18-8-7-14-13-16-21-17(26-15-5-3-2-4-6-15)9-10-19-23(21,11-12-24-16)20(14)22(18)27-19/h2-10,16-17,19,21,24H,11-13H2,1H3/t16-,17+,19+,21-,23-/m1/s1 |
InChI Key |
WYMOXBLFJMLCOZ-XOBZDJIOSA-N |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C=C[C@@H]5OC6=CC=CC=C6)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C=CC5OC6=CC=CC=C6)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


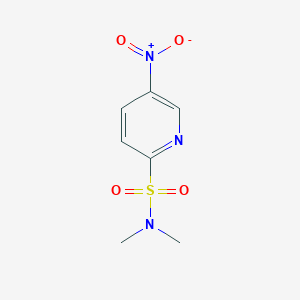
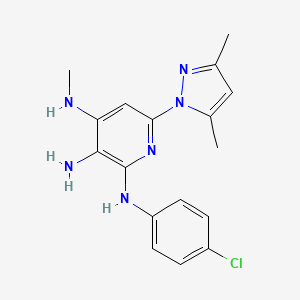
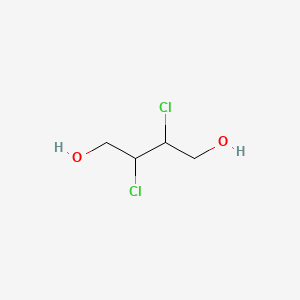
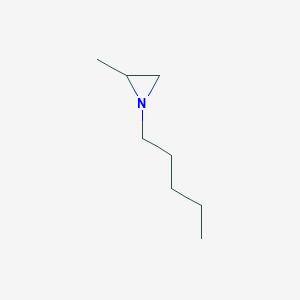



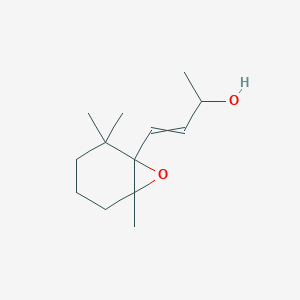
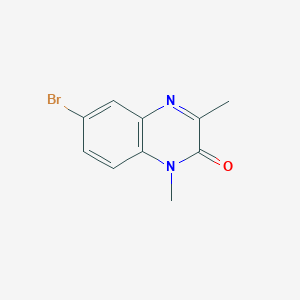
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)

